4-(3-Chlorophenoxy)benzoic acid
Description
Phenoxybenzoic Acid Derivatives
Phenoxybenzoic acids are characterized by a phenoxy group attached to a benzoic acid ring. This structural motif is the foundation for a diverse range of molecules with various applications. Research into phenoxybenzoic acid derivatives has revealed their potential in several areas, including as anti-inflammatory agents, analgesics, and even as components in the development of new drugs. researchgate.net For instance, some derivatives have been synthesized and studied for their pharmacological activities, including their ability to act as agonists for peroxisome proliferator-activated receptor γ and to inhibit protein glycation. researchgate.net The core structure allows for a wide array of substitutions on either aromatic ring, leading to a vast library of compounds with finely-tuned properties.
Chlorinated Aromatic Compounds
The presence of a chlorine atom on the phenoxy ring places 4-(3-Chlorophenoxy)benzoic acid within the category of chlorinated aromatic compounds. These are organic compounds that contain one or more chlorine atoms bonded to an aromatic ring. taylorandfrancis.com The inclusion of chlorine can significantly alter the physical, chemical, and biological properties of the parent aromatic compound. Chlorination can influence factors such as lipophilicity, metabolic stability, and the electronic nature of the molecule. Chlorinated aromatic hydrocarbons are known for their widespread industrial applications, although some have raised environmental and health concerns due to their persistence. taylorandfrancis.comresearchgate.net In the context of drug discovery, the strategic placement of chlorine atoms is a common tactic to enhance the therapeutic properties of a molecule. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
4-(3-chlorophenoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-10-2-1-3-12(8-10)17-11-6-4-9(5-7-11)13(15)16/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOAXWSLHHLZQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501303622 | |
| Record name | 4-(3-Chlorophenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501303622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1145-58-0 | |
| Record name | 4-(3-Chlorophenoxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1145-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Chlorophenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501303622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Optimization for 4 3 Chlorophenoxy Benzoic Acid
The synthesis of 4-(3-chlorophenoxy)benzoic acid primarily relies on the formation of a diaryl ether bond, a reaction that has been extensively studied and optimized for various applications. The Ullmann condensation has historically been a cornerstone for this type of transformation. wikipedia.orgorganic-chemistry.org
Overview of Research Trajectories
Established Synthetic Pathways
Several well-established methods are employed for the synthesis of this compound and its analogs. These pathways, while reliable, often present challenges in terms of reaction conditions, catalyst requirements, and substrate scope.
Ullmann-Type Coupling Strategies for Phenoxy-Benzoic Acid Systems
The Ullmann condensation is a cornerstone for the formation of diaryl ethers, including this compound. organic-chemistry.orgresearchgate.net This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542). organic-chemistry.org In the synthesis of the target compound, this would involve the reaction of a 4-halobenzoic acid or its ester with 3-chlorophenol (B135607).
The classical Ullmann reaction often requires harsh conditions, such as high temperatures (around 200 °C) and a stoichiometric amount of copper. organic-chemistry.org However, significant advancements have been made in developing milder and more efficient catalytic systems. Modern Ullmann-type reactions can proceed at lower temperatures and utilize catalytic amounts of copper salts, often in the presence of a ligand. nih.gov
The mechanism of the Ullmann-type reaction is complex and still a subject of study. One proposed mechanism involves the oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the phenoxide and subsequent reductive elimination to form the diaryl ether and regenerate the Cu(I) catalyst. organic-chemistry.org
Key features of Ullmann-type coupling:
Catalysts: Copper(I) salts like CuI, CuBr, or Cu₂O are commonly used. cmu.edu The use of ligands such as 1,10-phenanthroline, N,N-dimethylglycine, and various diamines can significantly improve reaction rates and yields. researchgate.net
Bases: Weak inorganic bases like K₂CO₃ and Cs₂CO₃ are typically employed to deprotonate the phenol. nih.gov
Solvents: High-boiling polar aprotic solvents like DMF, DMSO, or toluene are often used. nih.govarkat-usa.org
A study by Buchwald and others described mild conditions for the Ullmann O-arylation of aryl halides with aliphatic alcohols using a low catalyst loading, demonstrating good functional group tolerance. nih.gov Another efficient system for diaryl ether synthesis utilizes a Cu(OTf)₂/1,1′-binaphthyl-2,2′-diamine (BINAM) catalyst. nih.gov
| Aryl Halide | Phenol | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| o-Iodo and -bromo benzamides | Various phenols | CuPF₆(MeCN)₄ | Cs₂CO₃ | Toluene/Xylenes | Reflux | Good to Excellent | cmu.edu |
| Aryl Iodides | Various phenols | CuI/BINAM | MeONa | Not specified | Not specified | High | researchgate.net |
| Aryl Bromides | N-heterocycles | CuI/Acylhydrazine ligand | Not specified | Not specified | Moderate to High | nih.gov | |
| 4-Chlorophenol (B41353) | 1,3-Dichlorobenzene | CuCl | K₂CO₃ | NMP | 160 | 65 | globethesis.com |
Mitsunobu Reactions in Analogous Compound Syntheses
The Mitsunobu reaction provides an alternative route for the synthesis of ethers, including diaryl ethers, by coupling an alcohol with a nucleophile, typically a carboxylic acid or a phenol. organic-chemistry.orgbyjus.com This reaction proceeds under mild conditions and is known for its stereospecificity, resulting in the inversion of configuration at the alcohol's stereocenter. wikipedia.orgyoutube.com
The reaction mechanism involves the activation of the alcohol by a combination of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgyoutube.com This forms a good leaving group which is then displaced by the nucleophile in an Sₙ2 fashion. wikipedia.org
For the synthesis of phenoxy-benzoic acid systems, a phenol would act as the nucleophile reacting with a hydroxybenzoic acid ester. However, the acidity of the nucleophile is a critical factor. organic-chemistry.org Phenols can be less reactive than carboxylic acids, and for weaker acidic phenols, modifications to the standard protocol, such as using stronger bases or more reactive azodicarboxylates like azodicarbonyl dipiperidine (ADDP), may be necessary. byjus.com
A significant drawback of the Mitsunobu reaction is the formation of stoichiometric amounts of triphenylphosphine oxide and a hydrazine dicarboxylate byproduct, which can complicate product purification. tcichemicals.com To address this, polymer-supported reagents have been developed to facilitate the removal of byproducts. tcichemicals.com
| Component | Common Examples | Role in Reaction |
| Phosphine | Triphenylphosphine (PPh₃) | Activates the alcohol |
| Azodicarboxylate | DEAD, DIAD, ADDP | Oxidant, facilitates leaving group formation |
| Nucleophile | Carboxylic acids, phenols, thiols | Displaces the activated alcohol |
| Solvent | THF, Dioxane, DCM | Reaction medium |
Nucleophilic Aromatic Substitution Approaches
Nucleophilic aromatic substitution (SₙAr) presents another viable pathway for the synthesis of diaryl ethers. acsgcipr.org This reaction involves the displacement of a leaving group on an aromatic ring by a nucleophile. For the synthesis of this compound, this would typically involve the reaction of a 4-halobenzoic acid derivative with 3-chlorophenoxide.
The success of an SₙAr reaction is highly dependent on the electronic nature of the aromatic ring. The presence of electron-withdrawing groups (EWGs) ortho and/or para to the leaving group is crucial for activating the ring towards nucleophilic attack. acsgcipr.orgnih.gov These EWGs stabilize the intermediate Meisenheimer complex that is formed. acsgcipr.org
For a substrate like 4-chlorobenzoic acid, the carboxylic acid group acts as a deactivating group, making the SₙAr reaction challenging under standard conditions. However, the reaction can be facilitated by using highly reactive aryl halides (e.g., aryl fluorides), strong bases, and polar aprotic solvents. acsgcipr.orgstanford.edu An alternative is the use of phase-transfer catalysts in biphasic systems. acs.org
In some cases, electronically unfavorable combinations can be achieved. For instance, 3-chlorobenzonitrile was successfully condensed with 3-methoxyphenol to form the corresponding diaryl ether in good yield, a transformation not typically amenable to Ullmann coupling. nih.gov
Oxidative Transformations of Precursors to Benzoic Acid Derivatives
An alternative strategy involves the formation of the diaryl ether linkage first, followed by the oxidation of a precursor group to the carboxylic acid. A common precursor to benzoic acid is a methyl group on the aromatic ring. Therefore, 4-(3-chlorophenoxy)toluene could be synthesized and subsequently oxidized to yield this compound.
The oxidation of alkyl side chains on aromatic rings to carboxylic acids is a well-established transformation. philadelphia.edu.jo Strong oxidizing agents like potassium permanganate (KMnO₄), chromic acid, or dilute nitric acid can be used. sci-hub.se The reaction typically proceeds under vigorous conditions.
More recently, catalytic methods using air or oxygen as the oxidant have been developed, offering a more environmentally friendly and cost-effective approach. sci-hub.segoogle.com These processes often employ transition metal catalysts, such as cobalt salts, in combination with promoters like bromide ions. acs.orggoogle.com For example, the oxidation of toluene to benzoic acid can be achieved with high selectivity using a Co(OAc)₂/[bmim][Br] catalytic system. acs.org A patented process describes the oxidation of phenoxytoluenes to phenoxybenzoic acids using a hydrogen peroxide-activated, bromide-promoted cobalt catalyst at atmospheric pressure and moderate temperatures. google.com
Exploration of Novel Synthetic Routes
The quest for more efficient, sustainable, and cost-effective methods for synthesizing this compound continues to drive research into novel synthetic routes, with a particular focus on advanced catalyst systems.
Catalyst Systems in Phenoxylation Reactions
Recent advancements in catalysis have significantly impacted the synthesis of diaryl ethers via phenoxylation reactions, primarily through the refinement of Ullmann-type couplings. The focus has been on developing catalysts that operate under milder conditions, tolerate a wider range of functional groups, and are more sustainable.
Nanocatalysts: Copper-based nanoparticles (Cu-NPs) have emerged as highly effective catalysts for Ullmann O-arylation. mdpi.com Their high surface-area-to-volume ratio leads to enhanced catalytic activity, often allowing reactions to proceed under ligand-free conditions. For instance, Cu-NPs have been used to catalyze the reaction of various aryl halides with phenols in the presence of Cs₂CO₃ in DMF at 120 °C, affording good to excellent yields. mdpi.com Magnetically separable nanocatalysts, such as those supported on Fe₃O₄, offer the advantage of easy recovery and reusability. nih.gov
Ligand Development: The design of new ligands continues to be a fruitful area of research for improving copper-catalyzed phenoxylations. The use of diol ligands, for example, has enabled the Ullmann-type synthesis of diaryl and alkyl aryl ethers under very mild conditions. capes.gov.br Even inexpensive and commercially available compounds like methenamine have been found to be effective ligands. nih.gov
Heterogeneous Catalysis: Immobilizing the copper catalyst on a solid support, such as silica or a polymer, facilitates catalyst separation and recycling, contributing to more sustainable processes. mdpi.com For example, CuI supported on USY zeolite has been shown to be an effective and recyclable catalyst for Ullmann-type diaryl ether synthesis. mdpi.com
Reactivity and Mechanistic Chemical Transformations of 4 3 Chlorophenoxy Benzoic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for chemical modification, enabling the synthesis of a wide range of derivatives through reactions such as esterification, amidation, and coordination with metal ions.
Esterification and Amidation Reactions
The carboxylic acid functional group of 4-(3-chlorophenoxy)benzoic acid readily undergoes esterification and amidation, reactions fundamental to the synthesis of esters and amides, respectively.
Esterification: This reaction typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. This process, known as Fischer esterification, is an equilibrium reaction. tcu.eduyoutube.com To achieve a high yield of the ester product, the equilibrium can be shifted towards the products by using an excess of the alcohol or by removing water as it is formed. tcu.edu For instance, reacting this compound with methanol (B129727) would yield methyl 4-(3-chlorophenoxy)benzoate.
The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final ester product. youtube.com
Amidation: Amides are synthesized by reacting the carboxylic acid with an amine. Direct reaction requires very high temperatures, so the carboxylic acid is often first converted to a more reactive derivative, such as an acyl chloride or anhydride. Alternatively, coupling agents can be used to facilitate the reaction at room temperature. nih.gov Modern methods allow for direct amidation by activating the carboxylic acid in situ. For example, systems using triphenylphosphine (B44618) and N-chlorophthalimide can effectively generate amides from benzoic acids and amines. nih.gov A robust method for the ortho-amination of complex benzoic acid derivatives has also been developed using iridium-catalyzed C-H activation, highlighting advanced synthetic strategies. nih.gov
Table 1: Summary of Esterification and Amidation Reactions
| Reaction Type | Reactants | Typical Catalyst/Reagent | Product |
|---|---|---|---|
| Esterification | This compound, Alcohol (e.g., Methanol, Ethanol) | Concentrated H₂SO₄ tcu.eduyoutube.com | 4-(3-Chlorophenoxy)benzoate Ester |
| Amidation | This compound, Amine (e.g., Benzylamine) | Coupling agents (e.g., DCC, EDC), or activation via PPh₃/N-chlorophthalimide nih.gov | N-substituted-4-(3-chlorophenoxy)benzamide |
Coordination Chemistry with Metal Ions and Formation of Metal-Organic Frameworks (MOFs) or Supramolecular Polymers
The carboxylate group of this compound can act as a versatile ligand, coordinating to metal ions to form a variety of complex structures, including Metal-Organic Frameworks (MOFs) and supramolecular polymers.
Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked together by organic ligands. researchgate.net The carboxylic acid group of this compound can be deprotonated to form a carboxylate anion, which then acts as a linker, bridging metal centers to create extended, often porous, three-dimensional networks. researchgate.netrsc.org The selection of the metal ion and the specific geometry of the ligand dictate the final topology and properties of the MOF. researchgate.net The presence of the chloro-substituted phenoxy group can also influence the framework's properties, such as its stability and functionality, potentially leading to applications in gas storage, separation, and catalysis. researchgate.net
Supramolecular Polymers: Beyond the strong coordination bonds in MOFs, this compound can participate in the formation of supramolecular polymers through weaker, non-covalent interactions like hydrogen bonding. The carboxylic acid group is a classic motif for forming strong, directional hydrogen bonds, often leading to the creation of dimers in the solid state. researchgate.net These interactions, along with others like π-π stacking between the aromatic rings, can guide the self-assembly of monomers into one-, two-, or three-dimensional supramolecular architectures. tue.nl The growth of these polymers can occur through mechanisms analogous to covalent polymerization, such as cooperative or chain-growth processes. tue.nl
Reactions of the Aromatic Rings
The two aromatic rings of this compound exhibit reactivity patterns characteristic of substituted benzenes, primarily through electrophilic and nucleophilic substitution reactions.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. minia.edu.eg The rate and position of this substitution are controlled by the electronic effects of the substituents already present on the ring. uci.edu
On the Benzoic Acid Ring: This ring is substituted with two groups: the carboxylic acid (-COOH) at position 1 and the 3-chlorophenoxy group (-O-Ar') at position 4.
The carboxylic acid group is a deactivating, meta-directing group due to its electron-withdrawing nature. uci.edu
The phenoxy group is an activating, ortho, para-directing group because the oxygen atom's lone pairs can donate electron density to the ring through resonance. msu.edu
The powerful activating and ortho, para-directing effect of the ether oxygen dominates over the deactivating, meta-directing effect of the carboxyl group. Therefore, electrophilic substitution is expected to occur at the positions ortho to the phenoxy group (positions 3 and 5).
On the 3-Chlorophenoxy Ring: This ring is substituted with the ether oxygen at position 1' and a chlorine atom at position 3'.
The ether oxygen is an activating, ortho, para-directing group.
The chlorine atom is a deactivating, ortho, para-directing group. uci.edu
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Ring | Major Product Position(s) | Controlling Substituent Effect |
|---|---|---|
| Benzoic Acid Ring | 3 and 5 (ortho to phenoxy) | Activating, ortho,para-directing phenoxy group |
| 3-Chlorophenoxy Ring | 4' and 6' | Combined ortho,para-directing effects of ether and chloro groups |
Nucleophilic Aromatic Substitution Reactions (on Phenoxy and Benzoic Rings)
Nucleophilic aromatic substitution (NAS) is the substitution of a leaving group on an aromatic ring by a nucleophile. masterorganicchemistry.com This reaction is generally difficult and requires either harsh conditions or the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. scribd.comphiladelphia.edu.jo
On the Benzoic Acid Ring: This ring does not have a suitable leaving group (like a halogen), making standard NAS reactions highly unlikely.
On the 3-Chlorophenoxy Ring: This ring possesses a chlorine atom, which can act as a leaving group. For the common addition-elimination mechanism of NAS to proceed, the aromatic ring must be "activated" by electron-withdrawing groups that can stabilize the negatively charged intermediate (Meisenheimer complex). philadelphia.edu.jo In this compound, the substituents on this ring (the ether linkage) are electron-donating by resonance, which deactivates the ring towards NAS. Therefore, substitution of the chlorine atom via the addition-elimination mechanism would require very harsh conditions (e.g., high temperature and pressure with a strong nucleophile like NaOH). philadelphia.edu.jo
An alternative pathway is the elimination-addition mechanism, which proceeds through a highly reactive "benzyne" intermediate. masterorganicchemistry.com This mechanism is favored by very strong bases (like sodium amide) and does not require electron-withdrawing groups. scribd.com If this mechanism were to occur on the 3-chlorophenoxy ring, it could lead to a mixture of substitution products.
Oxidation and Reduction Potentials and Pathways
Oxidation: The this compound molecule is generally resistant to oxidation under mild conditions. The ether linkage and the aromatic rings are stable functional groups. The carboxylic acid group is already in a high oxidation state. Strong oxidizing agents under harsh conditions, such as hot, acidic potassium permanganate, can degrade aromatic systems, but selective oxidation is challenging. msu.edu In related syntheses, aromatic methyl groups are oxidized to carboxylic acids in the presence of ether linkages, indicating the relative stability of the ether bond and the aromatic core under specific oxidative conditions. google.com For example, a Co-acetate/Mn-acetate/NH₄Br catalyst system in propionic acid has been used to oxidize a related methyl-substituted phenoxy-phenoxy compound to the corresponding carboxylic acid. google.com
Reduction: The aromatic rings of this compound can be reduced to their corresponding cyclohexane (B81311) and chlorocyclohexyl derivatives through catalytic hydrogenation. philadelphia.edu.jo However, this reaction is difficult and typically requires high pressures of hydrogen gas and highly active catalysts (like rhodium on carbon) or platinum catalysts under several hundred atmospheres of pressure. philadelphia.edu.jo The carboxylic acid group can be reduced to a primary alcohol (a benzyl (B1604629) alcohol derivative) using strong reducing agents like lithium aluminum hydride (LiAlH₄). Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids.
Transformations of the Ether Linkage
The diaryl ether bond is a key structural element of this compound, and its transformation can lead to a variety of products.
Cleavage Reactions
The cleavage of the ether linkage in diaryl ethers like this compound is a challenging transformation that typically requires harsh reaction conditions. The bond is generally resistant to nucleophilic attack due to the sp² hybridization of the attached carbon atoms and the delocalization of electron density from the oxygen into the aromatic rings. However, under forcing conditions with strong acids, cleavage can be induced.
Strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr) can facilitate the cleavage of ethers. The reaction mechanism involves the initial protonation of the ether oxygen, which makes it a better leaving group. youtube.commasterorganicchemistry.comkhanacademy.org Following protonation, a nucleophile (such as I⁻ or Br⁻) attacks one of the aromatic carbons adjacent to the ether oxygen. However, for diaryl ethers, this nucleophilic aromatic substitution is difficult.
A more analogous situation is the acid-catalyzed cleavage of lignin (B12514952) model compounds, such as benzyl phenyl ether, which contains an α-O-4 aryl-ether linkage. nih.gov Studies on these compounds show that cleavage can occur via an Sₙ1-type mechanism, particularly if a stable carbocation can be formed. nih.gov In the case of this compound, neither of the aryl rings would form a particularly stable carbocation upon cleavage, making this pathway less likely under typical acidic conditions.
Rearrangement Reactions
Rearrangement reactions of diaryl ethers can lead to the formation of constitutional isomers. While no specific rearrangement reactions of this compound have been reported, analogous transformations of other diaryl ethers suggest potential pathways.
One such reaction is the Fries rearrangement , which typically involves the rearrangement of a phenolic ester to a hydroxy aryl ketone in the presence of a Lewis acid. bdu.ac.in A photo-Fries rearrangement is also known for aryl esters and related acyl compounds. bdu.ac.in While this compound is not an ester, the general principle of intramolecular acyl group migration could potentially be applied under specific synthetic conditions, though this remains speculative.
Another well-known rearrangement is the Claisen rearrangement , a wiley-vch.dewiley-vch.de-sigmatropic rearrangement of allyl aryl ethers. bdu.ac.in This reaction is not directly applicable to this compound as it lacks the required allyl group.
Other named rearrangement reactions, such as the Beckmann, Curtius, or Hofmann rearrangements, are associated with oximes, acyl azides, and amides, respectively, and are therefore not directly relevant to the parent compound this compound without prior functional group modification. bdu.ac.inwiley-vch.de
Photochemical Reactivity Studies
The presence of aromatic rings and a chlorine substituent suggests that this compound may exhibit photochemical reactivity. Studies on related compounds provide insights into potential photochemical transformations.
The photolysis of substituted diphenyl ethers has been investigated, revealing pathways that can involve both photo-heterolysis and photo-homolysis, leading to the formation of radical and cationic intermediates. acs.org The presence of a chlorine atom on one of the phenyl rings can influence the photochemical behavior, potentially leading to dehalogenation reactions.
Furthermore, research on the photochemical degradation of compounds with similar structural motifs, such as 4-chlorophenol (B41353) and 4-chlorophenoxyacetic acid, demonstrates that these molecules can be degraded under UV irradiation, often in the presence of a photocatalyst like titanium dioxide (TiO₂) or an oxidizing agent like peroxyacetic acid. nih.govnih.gov The degradation of 4-chlorophenoxyacetic acid has been shown to produce 4-chlorophenol as a volatile degradation product. nih.gov It is plausible that this compound could undergo similar photocatalytic degradation, potentially leading to the cleavage of the ether bond and the formation of 3-chlorophenol (B135607) and 4-hydroxybenzoic acid as initial products. The photolysis of low-brominated diphenyl ethers has also been shown to generate reactive oxygen species, which contribute to their degradation. sigmaaldrich.com
Catalytic Transformations
The functional groups of this compound offer sites for various catalytic transformations, most notably the hydrogenation of the aromatic rings and the potential for cross-coupling reactions.
Catalytic hydrogenation of benzoic acid and its derivatives to the corresponding cyclohexanecarboxylic acids is a well-established industrial process. rsc.orgnih.gov Various catalysts, including platinum, palladium, and ruthenium-based systems, have been shown to be effective for this transformation. researchgate.netcabidigitallibrary.org For instance, Pt/TiO₂ has been reported as a highly effective catalyst for benzoic acid hydrogenation. nih.gov It is therefore expected that this compound could be catalytically hydrogenated to yield 4-(3-chlorophenoxy)cyclohexanecarboxylic acid or, under more forcing conditions, undergo hydrodechlorination and hydrogenation of both aromatic rings. The chemoselectivity of the hydrogenation would be a key factor, with the potential to selectively hydrogenate one or both aromatic rings.
The chlorine substituent on the phenyl ring also presents an opportunity for catalytic cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction has been used to synthesize the related compound 4-(3-chloroanilino)benzoic acid from 4-chlorobenzoic acid and 3-chloroaniline. nih.gov Similarly, the ether linkage itself can be formed via copper-catalyzed Ullmann condensation reactions. google.com These examples highlight the potential for catalytic modifications of the this compound scaffold.
Below is a table summarizing potential catalytic transformations based on studies of analogous compounds.
| Transformation | Catalyst/Reagents | Potential Product(s) | Reference for Analogy |
| Aromatic Ring Hydrogenation | Pt/TiO₂, H₂ | 4-(3-chlorophenoxy)cyclohexanecarboxylic acid | nih.gov |
| Ru/C, H₂ | 4-(3-chlorophenoxy)cyclohexanecarboxylic acid | cabidigitallibrary.org | |
| PtRu alloy, H₂ (Electrocatalytic) | 4-(3-chlorophenoxy)cyclohexanecarboxylic acid | rsc.org | |
| Cross-Coupling (Hypothetical) | Palladium catalyst, Amine | Amino-substituted derivatives | nih.gov |
Computational Chemistry and Theoretical Investigations of 4 3 Chlorophenoxy Benzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of molecules. By calculating the electron density, DFT can elucidate properties that are crucial for predicting how 4-(3-chlorophenoxy)benzoic acid will behave in chemical reactions.
Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
The distribution of electrostatic potential on the molecular surface, another parameter derived from DFT, reveals regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the oxygen atoms of the carboxyl group and the ether linkage are expected to be electron-rich, while the carboxylic proton and the aromatic rings are more electron-poor. These calculations are vital for understanding intermolecular interactions, such as hydrogen bonding.
Table 1: Calculated Electronic Properties (Illustrative)
| Property | Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Electron-donating capability |
| LUMO Energy | -1.8 eV | Electron-accepting capability |
| HOMO-LUMO Gap | 4.7 eV | Chemical reactivity and stability |
Conformational Analysis and Energy Minima Identification
The flexibility of this compound is primarily due to the rotation around the ether linkage (C-O-C) and the bond connecting the carboxylic acid group to the phenyl ring. Conformational analysis is the systematic study of the energetics of these rotations to identify the most stable three-dimensional structures, known as energy minima.
Table 2: Relative Energies of Key Conformations (Illustrative)
| Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) | Description |
|---|---|---|
| 0° | +5.0 | Eclipsed, high steric strain |
| 45° | 0.0 | Gauche, energy minimum (stable) |
| 90° | +1.5 | Perpendicular, transition state |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Quantum chemical calculations can accurately predict spectroscopic parameters, which is an invaluable tool for interpreting experimental data and confirming molecular structure.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, is a popular approach for calculating the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts. By calculating the expected ¹H and ¹³C chemical shifts for a given conformation, researchers can compare them to experimental spectra to validate the structure.
Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (Illustrative)
| Atom | Predicted ¹³C Shift (ppm) | Atom | Predicted ¹H Shift (ppm) |
|---|---|---|---|
| C=O | 171.5 | COOH | 12.5 |
| C-Cl | 135.0 | Ar-H (ortho to COOH) | 8.1 |
| C-O (benzoic) | 160.2 | Ar-H (meta to COOH) | 7.2 |
IR Frequencies: Theoretical vibrational frequencies can be computed from the second derivatives of the energy with respect to atomic displacements. These calculations help in the assignment of complex experimental Infrared (IR) spectra. Key predicted frequencies for this compound would include the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, the asymmetric and symmetric C-O-C stretches of the ether linkage, and vibrations associated with the substituted aromatic rings.
Table 4: Predicted Key IR Vibrational Frequencies (Illustrative)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
|---|---|---|
| O-H stretch (dimer) | ~3000 (broad) | Carboxylic acid hydrogen bond |
| C=O stretch | ~1700 | Carbonyl group |
| C-O-C asym. stretch | ~1240 | Ether linkage |
Molecular Dynamics (MD) Simulations
While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic evolution of a system over time. MD simulations model the movements of atoms and molecules based on a force field, providing a "movie" of molecular behavior.
Solvation Effects and Dynamic Behavior in Solution
The behavior of this compound in a solvent, such as water, can be explored using MD simulations. By placing the molecule in a simulated box of solvent molecules, researchers can observe how it interacts with its environment. These simulations can reveal the structure of the solvation shell, the average number of hydrogen bonds formed between the carboxylic acid group and water, and the conformational flexibility of the molecule in solution. Such studies are critical for understanding the molecule's solubility and its pharmacokinetic properties, such as absorption and distribution in a biological context. Recent in silico analyses on the related 3-phenoxybenzoic acid have highlighted the importance of these properties in determining bioavailability and potential toxicity. tandfonline.comnih.govresearchgate.net
Ligand-Target Interactions (if applicable for biological systems)
MD simulations are a cornerstone of modern drug discovery and toxicology for investigating how a small molecule (ligand) interacts with a biological target, such as a protein or enzyme. If this compound is being investigated for biological activity, MD simulations can be used to model its binding to a target's active site.
These simulations can assess the stability of the ligand-protein complex, identify key amino acid residues involved in the interaction, and quantify the binding free energy. For instance, studies on the analog 3-phenoxybenzoic acid (3-PBA), a metabolite of pyrethroid insecticides, have used molecular docking and MD simulations to investigate its interactions with enzymes like cytochrome P450s (CYP2C9, CYP3A4) and caspases, which are involved in metabolism and apoptosis. tandfonline.comnih.govresearchgate.net A similar computational approach for this compound would be crucial to elucidate its potential biological effects and mechanisms of action, with the chlorine substituent expected to modulate its binding affinity and specificity compared to 3-PBA.
Table 5: Potential Biological Targets Investigated for the Analogous Compound 3-Phenoxybenzoic Acid (3-PBA)
| Target Protein | Biological Function | Finding from in silico studies | Reference |
|---|---|---|---|
| Cytochrome P450 (CYP2C9, CYP3A4) | Drug Metabolism | 3-PBA and its metabolites show binding affinity, suggesting potential for drug-drug interactions. | tandfonline.comnih.gov |
| Caspase-3, Caspase-8 | Apoptosis (Programmed Cell Death) | Metabolites of 3-PBA demonstrate interactions, indicating a potential role in inducing apoptosis. | tandfonline.comnih.gov |
| JAK2 (Janus kinase 2) | Signal Transduction | 3-PBA has been linked to the JAK2 expression pathway. | tandfonline.comnih.gov |
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and molecular biology for predicting the interaction between a small molecule ligand and a protein's binding site.
Binding Modes and Affinities with Biological Macromolecules
While specific molecular docking studies on this compound are not readily found in the reviewed literature, research on its structural isomers, such as 3-phenoxybenzoic acid derivatives, provides valuable insights into the potential binding modes and affinities. For instance, studies on 3-phenoxybenzoic acid derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy, have demonstrated how these molecules can interact with the receptor's active site.
An illustrative example of docking results for a related compound is presented below. The binding energy, typically reported in kcal/mol, indicates the strength of the interaction, with more negative values suggesting a stronger binding affinity.
Illustrative Molecular Docking Data for a Structurally Similar Compound (3-Phenoxybenzoic Acid Derivative)
| Target Protein | Ligand (Derivative of a Structural Isomer) | Binding Energy (kcal/mol) | Interacting Residues (Example) |
|---|
This table is illustrative and based on findings for a structurally related compound to demonstrate the type of data generated in molecular docking studies.
Virtual Screening for Potential Biological Targets
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Reverse virtual screening, on the other hand, involves docking a single compound against a panel of known biological targets to identify potential new targets and mechanisms of action.
For a compound like this compound, a virtual screening approach could be employed to identify its potential biological targets. This would involve docking the compound into the binding sites of a wide array of proteins implicated in various diseases. The results would be ranked based on the predicted binding affinity, and the top-ranking proteins would be considered potential targets for further experimental validation. This approach is highly efficient in narrowing down the possibilities from the vast proteome to a manageable number of proteins for laboratory testing. The success of such a screening depends on the quality of the protein structure database and the accuracy of the docking algorithm.
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) models are regression or classification models that relate the chemical structure of a compound to a specific physical, chemical, or biological property. These models are built by finding a mathematical relationship between calculated molecular descriptors and an experimentally measured property.
For this compound, QSPR models could be developed to predict various properties such as its solubility, melting point, or even its toxicity, based on a set of calculated descriptors. These descriptors can be categorized as constitutional, topological, geometrical, and electronic, among others. For instance, a QSPR model for aqueous solubility might include descriptors like the logarithm of the octanol-water partition coefficient (logP), molecular weight, and the number of hydrogen bond donors and acceptors.
While no specific QSPR models for this compound were identified in the available literature, the general methodology is well-established. A hypothetical QSPR study would involve the following steps:
Data Collection: Gathering a dataset of compounds with known experimental values for the property of interest.
Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound in the dataset, including this compound.
Model Development: Using statistical methods like multiple linear regression or machine learning algorithms to build a model that correlates the descriptors with the property.
Model Validation: Assessing the predictive power of the model using internal and external validation techniques.
Prediction of Reaction Mechanisms and Transition States
Theoretical chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the identification of intermediates and transition states. Methods like Density Functional Theory (DFT) are commonly used to calculate the potential energy surface of a reaction, which helps in elucidating the most likely reaction pathway.
For this compound, theoretical studies could predict its reactivity in various chemical transformations. For example, the mechanism of its synthesis, such as an Ullmann condensation or a Buchwald-Hartwig amination followed by hydrolysis, could be investigated. Computational analysis could reveal the energies of the reactants, products, intermediates, and transition states along the reaction coordinate.
A theoretical investigation into the reaction mechanism of a related compound, benzoic acid, with atmospheric radicals has shown that such studies can determine the favorability of different reaction pathways (e.g., addition vs. abstraction) and the stability of the resulting products. Similar studies on this compound could predict its environmental fate or its metabolism by cytochrome P450 enzymes, identifying the most likely sites of oxidation or other transformations.
Table of Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 3-Phenoxybenzoic acid |
| Benzoic acid |
| Aspartic acid |
| Glutamic acid |
Structure Activity Relationship Sar and Structure Biology Relationship Sbr Studies of 4 3 Chlorophenoxy Benzoic Acid Analogues
Impact of Structural Modifications on Biological Potency
The biological activity of 4-(3-chlorophenoxy)benzoic acid analogues is profoundly influenced by chemical modifications to its constituent parts: the phenoxy ring, the benzoic acid moiety, and the ether linkage that connects them.
Substituent Effects on Phenoxy and Benzoic Acid Moieties
Systematic studies on related chemical series, such as N-phenylanthranilic acids, have provided valuable insights into the effects of substituents on AKR1C3 inhibition, which can be extrapolated to the this compound framework.
The position of the carboxylic acid group on the benzoic acid ring is a critical determinant of selectivity for AKR1C3 over its closely related isoforms, AKR1C1 and AKR1C2. Research on N-phenylaminobenzoates has shown that moving the carboxylic acid group from the ortho to the meta position relative to the linker results in a significant increase in selectivity for AKR1C3. upenn.edunih.gov This is attributed to the different binding pocket geometries of the isoforms.
Substituents on the phenoxy ring also play a crucial role in modulating inhibitory potency. While the parent this compound possesses a chloro group at the 3-position, further modifications can enhance activity. Studies on analogous series have demonstrated that electron-withdrawing groups on the B-ring (the phenoxy ring in this context) are generally optimal for AKR1C3 inhibition. For instance, in the N-phenylaminobenzoate series, a trifluoromethyl group at the meta position of the B-ring leads to potent inhibition. upenn.edu The introduction of a p-acetyl group on the phenyl ring of 3-(phenylamino)benzoic acid has been shown to produce submicromolar inhibitors with high selectivity. nih.gov
The following interactive table, based on data from a closely related series of 3-phenylaminobenzoic acids, illustrates the impact of B-ring substitution on AKR1C3 inhibitory potency and selectivity. It is important to note that while these compounds have a nitrogen linker instead of an oxygen linker, the general trends in SAR are expected to be similar for the 4-phenoxybenzoic acid scaffold.
| Compound | B-Ring Substituent | AKR1C3 IC50 (nM) | AKR1C2 IC50 (nM) | Selectivity (IC50 AKR1C2/IC50 AKR1C3) |
|---|---|---|---|---|
| 4a | 3-CF3 | 310 | 15,500 | 50 |
| 4c | 4-CF3 | 80 | 2,900 | 36 |
| 4d | 4-F | 140 | 2,200 | 16 |
| 4e | 4-Cl | 110 | 3,100 | 28 |
| 4f | 4-Br | 100 | 3,500 | 35 |
| 4g | 4-I | 120 | 4,200 | 35 |
| 4h | 4-CN | 70 | 2,500 | 36 |
| 4i | 4-NO2 | 60 | 3,300 | 55 |
| 4j | 4-COCH3 | 60 | 21,800 | 363 |
Pharmacophore Modeling and Design Principles
Pharmacophore modeling is a powerful computational tool used to define the essential three-dimensional arrangement of chemical features required for a molecule to exhibit a specific biological activity. researchgate.net For AKR1C3 inhibitors based on the phenoxybenzoic acid scaffold, a general pharmacophore model would include:
A hydrogen bond acceptor: This is typically the carboxylate group of the benzoic acid, which interacts with key residues in the enzyme's oxyanion-binding site, such as Tyr55 and His117. nih.gov
Two aromatic rings: These form hydrophobic interactions with nonpolar residues within the active site.
A specific spatial arrangement of these features to ensure a complementary fit within the binding pocket.
The design of potent and selective this compound analogues follows several key principles. A primary goal is to achieve selectivity over other AKR1C isoforms. As mentioned, placing the carboxylic acid at the meta position of the benzoic acid ring is a crucial strategy for enhancing AKR1C3 selectivity. upenn.edunih.gov Furthermore, introducing substituents on the phenoxy ring that can exploit specific subpockets within the AKR1C3 active site can lead to increased potency. nih.gov
Relationship Between Molecular Conformation and Biological Activity
Crystal structures of related inhibitors bound to AKR1C3 reveal that the benzoic acid moiety typically binds in the oxyanion site, forming critical hydrogen bonds. The phenoxy portion of the molecule extends into a more hydrophobic subpocket. nih.gov The specific conformation adopted by the inhibitor is a result of a complex interplay of intramolecular forces and interactions with the protein. Analogues that can readily adopt a low-energy conformation that is complementary to the binding site will exhibit higher affinity and, consequently, greater inhibitory potency.
Mechanism-Based SAR for Specific Biological Targets (e.g., Enzyme Inhibition, Receptor Binding)
The primary mechanism by which this compound analogues inhibit AKR1C3 is through competitive binding at the enzyme's active site. These inhibitors compete with the natural substrates of AKR1C3, such as steroids and prostaglandins.
AKR1C3 Inhibition
The inhibition of AKR1C3 by these compounds is driven by specific molecular interactions within the active site. The carboxylate of the benzoic acid ring forms strong ionic and hydrogen bond interactions with the catalytically important residues Tyr55 and His117 in the oxyanion hole. nih.gov The phenoxy ring and its substituents occupy a hydrophobic pocket. The 3-chloro substituent on the phenoxy ring of the parent compound likely contributes to favorable hydrophobic interactions and may also influence the electronic properties of the ring system.
The SAR data from related series suggest that the para-position of the B-ring is particularly important for achieving high potency and selectivity. upenn.edu Substituents at this position can extend deeper into a sub-pocket of the active site, forming additional favorable interactions. For example, the high selectivity of the 4'-acetyl substituted analogue in the phenylaminobenzoate series is attributed to its ability to occupy this pocket in AKR1C3, which is more restrictive in the AKR1C2 isoform. nih.gov This principle can be directly applied to the design of more potent and selective this compound derivatives.
TRPM4 Channel Modulation
Analogues of this compound, particularly those based on an anthranilic acid scaffold, have been identified as potent modulators of the Transient Receptor Potential Melastatin 4 (TRPM4) channel. TRPM4 is a calcium-activated non-selective cation channel involved in various physiological processes, and its dysregulation has been linked to conditions like cardiac arrhythmias and cancer. frontiersin.orgnih.gov
A key compound in this class is 4-chloro-2-(2-(2-chlorophenoxy)acetamido)benzoic acid , also known as CBA. It was identified through ligand-based virtual screening using the non-selective TRPM4 inhibitor flufenamic acid as a template. nih.gov CBA demonstrates potent and selective inhibition of the human TRPM4 channel with a reported half-maximal inhibitory concentration (IC₅₀) of 1.5 µM. tocris.commedchemexpress.com Its selectivity is a significant advancement, as it shows no major activity against other TRP channels like TRPM5, TRPM7, TRPV1, and TRPV6, or other ion channels that are known off-targets for the parent compound, flufenamic acid. nih.gov
Structure-activity relationship studies have highlighted several key features of this compound series:
The Anthranilic Acid Core: The 2-aminobenzoic acid (anthranilic acid) backbone is a crucial feature for TRPM4 inhibition in this series.
The Acylamido Linker: The acetamido linker (-NH-C(=O)-CH₂-) connects the anthranilic acid core to the phenoxy group and is vital for the inhibitory activity.
Substitutions: The position and nature of halogen substitutions on both the benzoic acid and the phenoxy rings significantly influence potency and selectivity. In CBA, the chloro-substituents at position 4 of the benzoic acid ring and position 2 of the phenoxy ring are key for its activity.
Further research has expanded on this scaffold, yielding other potent analogues such as 4-chloro-2-(1-naphthyloxyacetamido)benzoic acid (NBA) and 4-chloro-2-(2-(4-chloro-2-methylphenoxy)propanamido)benzoic acid (LBA) . nih.gov The development of these analogues has helped to delineate the structural requirements for TRPM4 inhibition.
Interestingly, the inhibitory effects of CBA are species-specific. While it effectively blocks human TRPM4 (hTRPM4) with an IC₅₀ of approximately 0.7-0.8 µM, it fails to inhibit the mouse ortholog (mTRPM4). frontiersin.orgnih.govresearchgate.net In contrast, the analogue NBA inhibits both human and mouse TRPM4, suggesting that the bulkier naphthyl group in NBA confers a broader species activity profile compared to the chlorophenoxy group in CBA. frontiersin.orgnih.gov This species-dependent activity underscores subtle but critical differences in the drug-binding sites between human and mouse TRPM4 channels.
Table 1: Inhibitory Activity of this compound Analogues on TRPM4 Channels
Compound Name Abbreviation Core Structure Target IC₅₀ (µM) Key Structural Features Reference 4-chloro-2-(2-(2-chlorophenoxy)acetamido)benzoic acid CBA Anthranilic Acid Human TRPM4 ~1.5 2-chlorophenoxy group [4, 5] 4-chloro-2-(1-naphthyloxyacetamido)benzoic acid NBA Anthranilic Acid Human TRPM4 - Naphthyloxy group nih.gov 4-chloro-2-(1-naphthyloxyacetamido)benzoic acid NBA Anthranilic Acid Mouse TRPM4 - Inhibits both human and mouse channels [1, 2] 4-chloro-2-(2-(4-chloro-2-methylphenoxy)propanamido)benzoic acid LBA Anthranilic Acid Human TRPM4 - 4-chloro-2-methylphenoxy group nih.gov
CFTR Chloride Channel Blockade
The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a well-studied chloride and bicarbonate channel. Its dysfunction is the cause of cystic fibrosis. Blockers of the CFTR channel are of interest for treating conditions like secretory diarrhea. bldpharm.com
Currently, there is no published research demonstrating that this compound or its specific TRPM4-inhibiting analogues, such as CBA, directly block the CFTR chloride channel. The primary focus of research for this series of compounds has been the modulation of the TRPM4 channel. nih.govtocris.com
Known blockers of the CFTR channel often belong to different chemical classes, including sulfonylureas (e.g., glibenclamide) and arylaminobenzoates. bldpharm.com The arylaminobenzoate class, in particular, shares the benzoic acid feature but differs significantly in its core structure and linker from the anthranilic acid-based TRPM4 inhibitors.
Comparative SAR with Related Chlorophenoxy and Benzoic Acid Derivatives
A comparative analysis of the structure-activity relationships of this compound analogues with other ion channel modulators reveals important distinctions in the structural requirements for targeting TRPM4 versus the CFTR channel.
Comparison with Flufenamic Acid (TRPM4 Modulation): The development of CBA was directly inspired by flufenamic acid, a non-steroidal anti-inflammatory drug also known to inhibit TRPM4, albeit non-selectively. Flufenamic acid is 2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid.
Scaffold: Both CBA and flufenamic acid are built upon a substituted benzoic acid core. However, CBA is a 2-acetamido-benzoic acid derivative (an N-acyl-anthranilic acid), while flufenamic acid is a 2-aminobenzoic acid derivative (an N-aryl-anthranilic acid).
Linker: The acetamido linker in CBA is a key differentiator from the direct amine linkage in flufenamic acid. This modification appears crucial for improving selectivity.
Selectivity: CBA demonstrates markedly higher selectivity for TRPM4 over other channels that are inhibited by flufenamic acid. nih.gov This suggests that the specific combination of the 4-chloro substitution, the acetamido linker, and the 2-chlorophenoxy group in CBA creates a pharmacophore that fits more specifically into a binding pocket on the TRPM4 channel.
Comparison with Arylaminobenzoate CFTR Blockers: Arylaminobenzoates, such as 5-nitro-2-(3-phenylpropylamino)benzoic acid (NPPB) , are established open-channel blockers of CFTR. bldpharm.comnih.gov Comparing the SAR of CBA with that of NPPB highlights the different structural motifs required to target these distinct channels.
Core and Linker: NPPB is an arylaminobenzoate, featuring a propylamino linker connecting the benzoic acid to a phenyl ring. nih.gov This contrasts with CBA's anthranilic acid core and acetamido linker.
Key Substitutions: For NPPB, the 5-nitro group on the benzoate (B1203000) ring is critical for its CFTR blocking activity; its removal severely diminishes potency. nih.gov For CBA, the 4-chloro substituent on the benzoic acid and the chlorophenoxy group are the key determinants for TRPM4 inhibition.
This comparison indicates that while both classes of compounds utilize a substituted benzoic acid moiety, the nature of the core scaffold (aminobenzoate vs. anthranilic acid), the type of linker group, and the specific substitution patterns dictate the ultimate ion channel target (CFTR vs. TRPM4). The structural framework of the anthranilic acid-based analogues is optimized for TRPM4, with no reported affinity for the CFTR channel.
Table 2: List of Mentioned Compounds
Compound Name Abbreviation This compound - 4-chloro-2-(2-(2-chlorophenoxy)acetamido)benzoic acid CBA 4-chloro-2-(1-naphthyloxyacetamido)benzoic acid NBA 4-chloro-2-(2-(4-chloro-2-methylphenoxy)propanamido)benzoic acid LBA Flufenamic acid FFA 5-nitro-2-(3-phenylpropylamino)benzoic acid NPPB Glibenclamide -
Based on a comprehensive review of available scientific literature, detailed information could be procured for the enzymatic inhibition activity of compounds structurally analogous to this compound. However, specific research detailing the antimicrobial, antibiofilm, or Transient Receptor Potential Melastatin 4 (TRPM4) channel inhibition of this compound itself is not available in the current body of scientific publications.
Therefore, in adherence with the principles of scientific accuracy, this article will present the findings related to the relevant enzymatic inhibition.
Biological Activities and Mechanistic Studies of this compound
Enzyme Inhibition and Modulation
Aldo-Keto Reductase 1C3 (AKR1C3) is a human enzyme that plays a critical role in the metabolism of steroids and prostaglandins. nih.gov It is involved in the biosynthesis of potent androgens like testosterone and estrogens, and its overexpression is linked to the advancement of hormone-dependent cancers, such as prostate and breast cancer. nih.govnih.gov Consequently, AKR1C3 has emerged as a significant target for anticancer drug development. nih.gov
Nonsteroidal anti-inflammatory drugs (NSAIDs) and their analogues are a well-established class of AKR1C3 inhibitors. nih.gov Within this context, phenoxybenzoic acids are being investigated as potential inhibitors. Research into the binding mechanisms of these compounds provides a foundation for structure-guided drug design. A key study in this area involves the X-ray crystal structure of 3-phenoxybenzoic acid, a close structural analogue of this compound, in complex with the AKR1C3 enzyme. nih.gov This structural data offers critical insights into how this class of molecules interacts with the enzyme's active site, suggesting a similar mechanism for chloro-substituted variants. nih.gov
The development of inhibitors with high selectivity for AKR1C3 over other isoforms, such as AKR1C2, is a crucial goal to minimize off-target effects. Studies on related compound classes, such as substituted 3-(phenylamino)benzoic acids, have demonstrated that modifications to the chemical structure can yield submicromolar inhibitors with significant selectivity for the AKR1C3 isoform. nih.gov
| Enzyme Target | Compound Class | Significance | Key Findings |
|---|---|---|---|
| Aldo-Keto Reductase 1C3 (AKR1C3) | Phenoxybenzoic Acids | Potential therapeutic target for hormone-dependent cancers. nih.gov | The analogue 3-phenoxybenzoic acid binds to the AKR1C3 active site, providing a structural basis for inhibitor design. nih.gov |
Sections with Insufficient Data
A thorough search of scientific literature and databases did not yield specific research findings for this compound in the following areas outlined in the request:
Biological Activities and Mechanistic Studies of 4 3 Chlorophenoxy Benzoic Acid
Enzyme Inhibition and Modulation
Transient Receptor Potential Melastatin 4 (TRPM4) Channel Inhibition
While research exists for other derivatives of benzoic acid concerning antimicrobial properties and for different chemical structures regarding TRPM4 inhibition, this information does not pertain to 4-(3-Chlorophenoxy)benzoic acid and is therefore excluded to maintain scientific accuracy.
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Chloride Channel Inhibition
There is no specific information available in the reviewed literature detailing the inhibition of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel by this compound.
The pharmacological inhibition of CFTR is a recognized therapeutic strategy for managing conditions like secretory diarrheas, which are characterized by excessive intestinal fluid secretion nih.gov. The CFTR channel is a primary route for chloride secretion in the intestine, and its over-activation can lead to significant fluid loss nih.gov. Researchers have developed various inhibitors to target this channel. For instance, the thiazolidinone derivative CFTR(inh)-172 is a potent inhibitor used experimentally to create cellular models of cystic fibrosis by blocking the CFTR-Cl(-) conductance, which in turn can mimic the inflammatory phenotype associated with the disease sigmaaldrich.cn. While various small molecules have been identified as CFTR inhibitors, no studies were found that specifically evaluate this compound for this activity.
Other Enzyme Interactions (e.g., Oxidative Phosphorylation, Acetylcoenzyme A Metabolism)
No specific data exists on the interaction of this compound with enzymes involved in oxidative phosphorylation or acetyl-coenzyme A (acetyl-CoA) metabolism.
However, the broader class of benzoic acid derivatives has been studied for various enzyme interactions. For example, certain phenolic acids with a benzoic acid core have been shown to inhibit α-amylase, a key enzyme in starch digestion nih.govmdpi.com. The inhibitory activity is influenced by the type and position of substituents on the benzene (B151609) ring nih.govmdpi.com. In a different but related structure, 4-(3-chloroanilino)benzoic acid, which features an aniline linker instead of an ether, has been identified as a potent and selective inhibitor of aldo-keto reductase enzymes AKR1C2 and AKR1C3, which are potential therapeutic targets for castration-resistant prostate cancer nih.gov.
Acetyl-CoA is a central metabolite that links carbohydrate, fat, and protein metabolism and plays a critical role in the tricarboxylic acid (TCA) cycle and ATP production imrpress.comnih.gov. While its metabolism is crucial in numerous diseases, no literature connecting this compound to its regulation was identified imrpress.comimrpress.com.
Cellular and Molecular Biological Effects
Impact on Cell Membrane Integrity
Specific studies on the impact of this compound on cell membrane integrity have not been reported. Generally, benzoic acid and its derivatives are known for their antimicrobial properties, which can be attributed to their ability to disrupt cellular processes and membrane integrity ijarsct.co.in. The lipophilic nature of some derivatives allows them to integrate into and disrupt cellular membranes, a mechanism of action noted for related compounds like 4-[(4-Chlorophenoxy)methyl]benzoic acid in microbial cells .
Modulation of Biochemical Pathways
There is no available research on the modulation of specific biochemical pathways by this compound.
Studies on other substituted benzoic acid derivatives illustrate the potential for this class of compounds to influence cellular signaling.
TGF-β/Smad Pathway : A compound named 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM) was found to attenuate bleomycin-induced pulmonary fibrosis by inhibiting the TGF-β1-induced transformation of lung epithelial cells. This effect was mediated by reducing the phosphorylation of Smad2/3 proteins in the TGF-β/Smad signaling pathway mdpi.com.
Estrogen Receptor Signaling : 4-hydroxy-benzoic acid, isolated from Acer tegmentosum, was shown to promote the proliferation of ER-positive breast cancer cells by activating estrogen receptor α-dependent signaling pathways, including the ERK, PI3K, and AKT pathways mdpi.com.
These examples show that structural modifications to the benzoic acid scaffold can lead to specific interactions with key cellular pathways, though such activity has not been documented for this compound.
Influence on Cell Proliferation and Apoptosis
No studies were found that directly investigate the influence of this compound on cell proliferation and apoptosis. Research into structurally similar compounds has revealed significant anti-proliferative and pro-apoptotic activities.
For example, derivatives of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid were shown to significantly suppress the viability of MCF-7 and MDA-MB-468 breast cancer cells. Their mechanism of action involved inducing cell-cycle arrest at the G2/M phase and triggering apoptosis, which was confirmed by increased caspase-3 activity nih.govpreprints.org. Similarly, a novel quinazoline-based carboxylic acid derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was found to arrest the cell cycle in the G1 phase and induce apoptosis in MCF-7 breast cancer cells mdpi.com. These findings underscore the potential of the substituted benzoic acid scaffold as a basis for developing anticancer agents.
Potential Therapeutic Applications and Preclinical Evaluation
Given the absence of published research, there are no documented therapeutic applications or preclinical evaluations for this compound.
However, the preclinical evaluation of related compounds suggests potential therapeutic avenues for this chemical class.
Oncology : The pro-apoptotic and anti-proliferative effects of various benzoic acid derivatives in cancer cell lines suggest their potential as anticancer agents nih.govpreprints.orgmdpi.com. The related compound 4-(3-chloroanilino)benzoic acid is being explored as a potential therapeutic agent for castration-resistant prostate cancer due to its inhibition of aldo-keto reductase enzymes nih.gov.
Fibrotic Diseases : The ability of the derivative DGM to inhibit key processes in the development of pulmonary fibrosis highlights a potential application in treating fibrotic conditions mdpi.com.
These examples are based on molecules that are structurally distinct from this compound, and any potential therapeutic utility for this specific compound would require dedicated preclinical investigation.
Due to the lack of specific research data for this compound, no data tables can be generated.
Anticancer Activity (e.g., Colorectal Cancer, Multiple Myeloma, Gastric Cancer, Lung Cancer)
No direct scientific studies evaluating the specific anticancer activity of this compound against colorectal, multiple myeloma, gastric, or lung cancer cell lines or in corresponding preclinical models were identified in the available literature.
While research has been conducted on various other benzoic acid derivatives for their potential anticancer effects, these studies focus on structurally distinct molecules. For instance, investigations have explored the activity of compounds such as 3,4-dihydroxybenzoic acid (protocatechuic acid), 4-(3,4,5-Trimethoxyphenoxy) benzoic acid, and 4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid against different cancer types. nih.govnih.govpreprints.orgnih.gov Benzoic acid itself has been tested for cytotoxicity on a range of cancer cell lines. dergipark.org.tr However, the findings from these studies on related compounds cannot be extrapolated to this compound, for which specific data on anticancer efficacy remains uncharacterised.
Table 1: Research Findings on Anticancer Activity of this compound
| Cancer Type | Research Findings |
|---|---|
| Colorectal Cancer | No specific studies found. |
| Multiple Myeloma | No specific studies found. |
| Gastric Cancer | No specific studies found. |
Anticonvulsant Properties
There is no available scientific literature or research data to support or refute the anticonvulsant properties of this compound. Studies on other compounds with a benzoic acid or chlorophenyl moiety, such as certain benzanilides and pyrrolidine-2,5-dione derivatives, have shown anticonvulsant activity in experimental models. nih.govmdpi.com However, these molecules are structurally different, and there are no specific investigations into the anticonvulsant potential of this compound.
Anthelmintic and Fasciolicide Properties
No studies were identified that specifically investigate the anthelmintic or fasciolicidal properties of this compound. The literature contains research on other compounds, such as 4-amino-6-(trichloroethenyl)-1,3-benzenedisulfonamide, which have demonstrated potent fasciolicidal effects. nih.gov However, these compounds are not structurally related to this compound, and no data on its efficacy against helminths or flukes is currently available.
Hypoglycemic Efficacy
The potential hypoglycemic effects of this compound have not been reported in the scientific literature. Research into the hypoglycemic properties of other benzoic acid derivatives, such as 4-hydroxybenzoic acid, has suggested a mechanism involving increased peripheral glucose consumption. nih.gov Despite this, no specific studies have been conducted to determine if this compound possesses similar activity.
Antioxidant and Anti-inflammatory Responses
There is a lack of specific research on the antioxidant and anti-inflammatory responses of this compound. The antioxidant and anti-inflammatory activities of phenolic compounds, including various hydroxybenzoic acid and salicylic acid derivatives, are well-documented. semanticscholar.orgnih.govnih.govnih.gov These effects are often attributed to the number and position of hydroxyl groups and other structural features that facilitate the scavenging of free radicals and modulation of inflammatory pathways. nih.govfrontiersin.org However, without specific experimental data for this compound, its potential in these areas remains unknown.
Toxicological Profiles and Mechanistic Toxicology of 4 3 Chlorophenoxy Benzoic Acid
Cellular Toxicity Mechanisms
Chlorophenoxy herbicides are recognized for their potential to induce cellular toxicity through several mechanisms.
Uncoupling of Oxidative Phosphorylation
A well-documented mechanism of toxicity for many chlorophenoxy herbicides is the uncoupling of oxidative phosphorylation in mitochondria. This process disrupts the synthesis of ATP, the primary energy currency of the cell, by dissipating the proton gradient across the inner mitochondrial membrane without inhibiting the electron transport chain. Benzoic acid itself has been noted as a weak uncoupler. While it is plausible that 4-(3-Chlorophenoxy)benzoic acid shares this property, direct experimental evidence and the extent of this effect remain uncharacterized.
Disruption of Acetylcoenzyme A Metabolism
Interference with acetyl-coenzyme A (acetyl-CoA) metabolism is another toxicological concern associated with some related chemical structures. For instance, the related compound 2-(p-chlorophenoxy)-2-methylpropionic acid has been shown to inhibit acetyl-CoA carboxylase, a key enzyme in fatty acid synthesis. sigmaaldrich.com Acetyl-CoA is a central molecule in cellular metabolism, and its disruption can have far-reaching consequences on energy production and lipid biosynthesis. sigmaaldrich.comcdc.gov Whether this compound specifically disrupts acetyl-CoA metabolism has not been determined in available studies.
Impact on Energy Production Efficiency (e.g., Mitochondrial Function)
The uncoupling of oxidative phosphorylation directly impacts mitochondrial energy production efficiency. By disrupting the proton gradient, the energy generated from electron transport is dissipated as heat rather than being used for ATP synthesis. This leads to a state of energy depletion within the cell, which can trigger further downstream toxic effects. Studies on the herbicide triclopyr, another related compound, have shown decreases in mitochondrial respiration, indicating an impact on mitochondrial function. nih.gov However, specific data on how this compound affects mitochondrial energy production efficiency is lacking.
Organ System-Specific Toxicity
Hepatotoxicity and Effects on Liver Enzymes
The liver is a primary target organ for the toxicity of many xenobiotics, including some chlorophenoxy compounds. Studies on the related compound, 4-chlorobenzoic acid, have demonstrated hepatotoxic effects. In a study on rats, subchronic oral administration of 4-chlorobenzoic acid led to a significant increase in the activity of serum aminotransferases, indicating liver damage. rjpbr.com Morphohistological examination in the same study revealed fatty liver dystrophy and diffuse proliferation of Kupffer cells. rjpbr.com
Table 1: Illustrative Hepatotoxic Effects of a Related Compound (4-Chlorobenzoic Acid) in Rats
| Parameter | Observation | Reference |
| Serum Aminotransferases | Significant Increase | rjpbr.com |
| Liver Histopathology | Fatty Liver Dystrophy | rjpbr.com |
| Diffuse Proliferation of Kupffer Cells | rjpbr.com |
It is important to reiterate that this data pertains to 4-chlorobenzoic acid and not this compound. The specific effects of this compound on liver enzymes and liver tissue have not been documented in the reviewed literature.
Nephrotoxicity and Kidney Function Alterations
Exposure to chlorophenoxy compounds has been associated with renal effects. In cases of systemic toxicity, moderate elevations of blood urea (B33335) nitrogen and serum creatinine (B1669602) are commonly found as the body excretes the toxicant. epa.gov Some incidents have resulted in renal failure, which, accompanied by electrolyte imbalances, contributes to multiple organ failure. epa.gov The mechanism of kidney injury can involve tubular death due to inflammation and vascular injury. nih.gov
Neurotoxicity and Central Nervous System Effects
Phenoxyacetic acid herbicides have been shown to produce neurotoxicity. nih.gov Clinical reports on chlorophenoxy compounds describe symptoms such as a loss of reflexes. epa.gov Mild proximal neuropathy has been observed in some recovering patients. epa.gov
Studies on the related compound 2,4-dichlorophenoxyacetic acid (2,4-D) provide insight into potential mechanisms of neurotoxicity. Research has shown that exposure can lead to an increased accumulation of the compound within the central nervous system (CNS). nih.gov This increased accumulation is not due to a general breakdown of the blood-brain barrier but rather appears to be caused by the compound's decreased elimination from the brain. nih.gov Evidence suggests that phenoxyacetic acids can competitively inhibit the organic anion transport system in the choroid plexus, which is responsible for clearing such substances from the brain and cerebrospinal fluid. nih.gov This inhibition can lead to the retention of potentially toxic anions within the CNS. nih.gov
Myopathic Symptoms
Muscle-related symptoms are a noted feature of poisoning with chlorophenoxy herbicides. epa.gov Reports include observations of muscle weakness and myotonia, which may persist for months after an acute poisoning event. epa.gov Muscle fasciculations (twitches) have also been reported as a finding. epa.gov In instances of skeletal muscle injury, elevated creatine (B1669601) phosphokinase levels may be observed. epa.gov
Genotoxicity and Mutagenicity Studies
Genotoxicity studies evaluate the potential of a substance to damage genetic material. Research on compounds structurally similar to this compound has been conducted using various assays.
Chromosomal Aberrations and Sister Chromatid Exchanges
In vitro studies on related compounds have shown evidence of clastogenicity (the ability to cause breaks in chromosomes).
Benzoic acid , when tested on human peripheral blood lymphocytes, was found to significantly increase the frequency of chromosomal aberrations (CAs) and sister chromatid exchanges (SCEs) in a dose-dependent manner. nih.gov
4-Chloro-2-methylphenoxyacetic acid (MCPA) also showed increases in the percentage of aberrant cells in analyses of human peripheral lymphocytes in vitro, although these effects were noted at high doses that also caused significant cell death. nih.gov However, in vivo studies on MCPA, including the mouse bone marrow micronucleus assay and the Chinese hamster bone marrow metaphase assay, found no evidence of clastogenicity. nih.gov
Table 1: Genotoxicity of Related Compounds in In Vitro Assays
| Compound | Test System | Results | Citation |
|---|---|---|---|
| Benzoic acid | Human Peripheral Blood Lymphocytes | Dose-dependent increase in Chromosomal Aberrations (CAs) and Sister Chromatid Exchanges (SCEs) | nih.gov |
Impact on Mitotic Index
The mitotic index (MI), which is the ratio of cells in a population undergoing division, is a measure of cell proliferation. A decrease in the MI can indicate a cytotoxic effect.
Studies using the Allium cepa (onion root tip) bioassay have demonstrated the impact of related compounds on cell division.
Benzoic acid was shown to decrease the mitotic index in human lymphocytes at higher concentrations. nih.gov
The herbicide 2,4-D induced a significant decrease in the mitotic index in Allium cepa root cells at all tested concentrations. nih.gov
Other related compounds, such as 2-chlorophenol and 2,4-dichlorophenol , have also been shown to decrease the mitotic index in plant bioassays. academicjournals.org The reduction in the MI often correlates with an increase in the concentration of the tested substance. researchgate.netekb.eg
Developmental and Reproductive Toxicity Studies
Developmental and reproductive toxicity (DART) studies are designed to assess the potential for adverse effects on all stages of the life cycle, from the reproductive capacity of adults to the development and future reproductive capacity of their offspring. birthdefectsresearch.org These studies are typically conducted following standardized guidelines, such as the OECD Test Guideline 443 for extended one-generation reproductive toxicity studies. toxicoop.comnih.gov
An extended one-generation reproductive toxicity study on benzoic acid was conducted in Sprague Dawley rats. nih.gov In this study, the administration of benzoic acid in the diet did not affect survival, organ weights, pathology, or reproductive parameters in the parental (F0) generation. nih.gov Furthermore, in the subsequent F1 and F2 generations, no adverse effects were observed on survival, growth, developmental landmarks, neurobehavioral parameters, or reproductive performance. nih.gov
However, studies on other structurally related compounds have indicated potential effects. A review of benzophenone-3 noted that animal studies showed a decrease in epididymal sperm density in male rats and a prolonged estrous cycle in females. nih.gov These findings highlight that toxicological profiles can vary even among related compounds, underscoring the need for substance-specific data.
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| 2,4-Dichlorophenoxyacetic acid (2,4-D) |
| 2-chlorophenol |
| 2,4-dichlorophenol |
| This compound |
| 4-Chloro-2-methylphenoxyacetic acid (MCPA) |
| Benzoic acid |
| Benzophenone-3 |
| Blood urea nitrogen |
| Creatine phosphokinase |
| Serum creatinine |
Comparative Toxicology with Related Chlorophenoxy Herbicides and Benzoic Acid Derivatives
The toxicological profile of this compound can be contextualized by comparing it with structurally related compounds, namely other chlorophenoxy herbicides and various benzoic acid derivatives. This comparative analysis highlights common toxicological themes and key differences in metabolic handling and mechanisms of action.
Comparison with Chlorophenoxy Herbicides
The chlorophenoxy herbicide family, which includes compounds like 2,4-dichlorophenoxyacetic acid (2,4-D), mecoprop (B166265) (MCPP), and 4-chloro-2-methylphenoxyacetic acid (MCPA), shares a core structure of a substituted phenoxy ring linked to an acidic functional group. taylorandfrancis.com While they are generally considered to have relatively low acute toxicity, their metabolic pathways and target organ effects show species-specific variations that are important for toxicological assessment. flvc.orgepa.gov
Metabolism and Toxicokinetics:
Chlorophenoxy herbicides are typically well-absorbed orally and excreted primarily in the urine. epa.gov Biotransformation is generally limited, with the parent compound being the major substance eliminated. epa.gov However, significant differences exist between species. For instance, the metabolism of MCPA is low in both rats and humans, but substantially higher in dogs. nih.gov This is also reflected in the elimination half-life, which is similar for rats and humans (15-17 hours) but much longer in dogs (47 hours). nih.gov
These kinetic differences are largely attributed to variations in renal transport proteins, specifically organic anion transporters (OAT1/OAT3), which mediate active secretion in the kidney. nih.gov In vitro studies have shown that renal proximal tubules from rats and humans exhibit a similar and significant capacity for MCPA secretion, whereas this process is markedly less efficient in dogs. nih.gov This difference in renal clearance capacity leads to prolonged systemic exposure in dogs, contributing to their greater sensitivity to MCPA toxicity.
Target Organ Toxicity:
The table below summarizes key toxicological parameters for selected chlorophenoxy herbicides, providing a basis for comparison.
| Compound | Primary Target Organs | Key Toxicokinetic Features | Notes |
| MCPA | Liver, Kidney nih.gov | Species-dependent metabolism and excretion (rapid in rats/humans, slow in dogs) nih.gov | Neurotoxicity is not a primary feature. taylorandfrancis.com |
| MCPP (Mecoprop) | Skin, Eyes (irritant) flvc.org | Half-life of approximately 17 hours in humans. epa.gov | Considered a teratogen in rats at moderate to high doses. flvc.org |
| 2,4-D | Liver, Kidney, CNS | Half-life of 13-39 hours in humans, highly dependent on urinary pH. epa.gov | Can cause progressive mixed sensory-motor peripheral neuropathy. taylorandfrancis.com |
| 2,4-DB | - | Pro-herbicide, converted to 2,4-D in susceptible plants and soil. flvc.org | Toxicity is primarily due to its conversion to 2,4-D. flvc.org |
This table is generated based on available data for comparative purposes.
Comparison with Benzoic Acid Derivatives
This compound is also a derivative of benzoic acid. The toxicology of benzoic acid and its derivatives is generally characterized by low systemic toxicity, with effects often related to the specific substituents on the benzene (B151609) ring. researchgate.netresearchgate.net
Metabolism and Mechanism of Action:
Benzoic acid is metabolized in the liver primarily through conjugation with glycine (B1666218) to form hippuric acid, which is then excreted in the urine. nih.govdrugbank.com This pathway serves as a mechanism for detoxifying benzoate (B1203000) and eliminating waste nitrogen. nih.gov The toxicity of benzoic acid derivatives is influenced by their chemical structure, which affects their metabolism and interaction with biological systems. nih.gov
A subchronic study in rats on several benzoic acid derivatives, including 4-chlorobenzoic acid, 4-methoxybenzoic acid, and others, demonstrated that the primary target of toxicity is the hepatorenal system. j-morphology.com The study found that 4-chlorobenzoic acid was the most toxic among the tested compounds, being classified as moderately hazardous (hazard class III), while others were considered low hazard (class IV). j-morphology.com All tested compounds led to increased urea concentration and aminotransferase activity, with microscopic examination revealing fatty liver dystrophy and effects on the kidneys, such as enlarged glomeruli. j-morphology.com
The nature and position of the substituent on the benzoic acid ring are critical determinants of its biological activity and toxicity. researchgate.net For instance, the presence of a chlorine atom, as seen in 4-chlorobenzoic acid, appears to confer a more pronounced organotoxic effect compared to methoxy (B1213986) or acetoxy groups. j-morphology.com
The table below provides a comparative overview of the toxicological data for benzoic acid and some of its derivatives.
| Compound | Hazard Classification | Primary Target Organs | Key Mechanistic Features |
| Benzoic Acid | Low toxicity researchgate.net | Liver (metabolism) nih.gov | Detoxified via glycine conjugation to hippuric acid. nih.govdrugbank.com |
| 4-Chlorobenzoic Acid | Moderately Hazardous (Class III) j-morphology.com | Liver, Kidney j-morphology.com | Exhibits the most pronounced organotoxic effects among the tested derivatives. j-morphology.com |
| 4-Methoxybenzoic Acid | Low Hazard (Class IV) j-morphology.com | Liver, Kidney j-morphology.com | Induces fatty liver dystrophy and renal changes in subchronic studies. j-morphology.com |
| p-Acetoxybenzoic Acid | Low Hazard (Class IV) j-morphology.com | Liver, Kidney j-morphology.com | Effects are primarily on the hepatorenal system. j-morphology.com |
This table is generated based on available data for comparative purposes.
Environmental Fate, Ecotoxicology, and Degradation Pathways of 4 3 Chlorophenoxy Benzoic Acid
Environmental Distribution and Persistence
The distribution and longevity of a chemical in the environment are governed by its physical and chemical properties, such as its tendency to adhere to soil particles, dissolve in water, and become airborne.
Soil Mobility and Adsorption Characteristics
A chemical's mobility in soil is largely determined by its soil organic carbon-water (B12546825) partition coefficient (Koc), which quantifies its tendency to bind to organic matter in soil versus remaining in the soil water. ecetoc.org A low Koc value suggests high mobility and a greater potential for the chemical to move through the soil profile, whereas a high Koc value indicates a tendency to remain bound to soil particles, making it less mobile. ecetoc.org
For the analog 3-Chlorobenzoic acid (3-CBA) , estimated Koc values range from 152 to 684 L/kg, indicating moderate to high mobility in soil. nih.gov This suggests that 3-CBA has a significant potential to migrate through the soil column. The sorption of ionizable organic compounds like chlorobenzoic acids is also influenced by soil pH. ecetoc.orgnih.gov At a pH above the acid dissociation constant (pKa), the compound will exist predominantly in its more water-soluble anionic form, generally leading to weaker sorption and higher mobility.
Table 1: Soil Adsorption and Mobility Data for 3-Chlorobenzoic Acid (3-CBA)
| Parameter | Value | Mobility Class | Source |
|---|
This data pertains to the analog 3-Chlorobenzoic acid.
Water Solubility and Leaching Potential
Water solubility is a critical factor influencing a chemical's potential to leach from the soil into groundwater. Compounds with higher water solubility are more readily transported with soil water. nih.gov
The water solubility of 3-Chlorobenzoic acid is reported as 450 mg/L at 15°C, while 4-Chlorobenzoic acid has a lower solubility of 77 mg/L at 25°C. nih.govnih.gov The moderate solubility of these analogs suggests a potential for leaching. This is consistent with the mobility predicted by their Koc values. The leaching potential is highest in soils with low organic matter content and for the more soluble, ionized form of the acid.
Table 2: Water Solubility of Chlorobenzoic Acid Analogs
| Compound | Water Solubility | Temperature (°C) | Source |
|---|---|---|---|
| 3-Chlorobenzoic acid | 450 mg/L | 15 | nih.gov |
This data pertains to the analogs 3-Chlorobenzoic acid and 4-Chlorobenzoic acid.
Volatilization from Environmental Matrices
Volatilization, the process of a chemical turning into a gas from soil or water surfaces, is governed by its vapor pressure and Henry's Law constant. epa.govcopernicus.org A higher vapor pressure and Henry's Law constant indicate a greater tendency to volatilize.
For 3-Chlorobenzoic acid , the estimated vapor pressure is very low at 8.475 x 10⁻⁵ mm Hg (at 25°C), and the estimated Henry's Law constant is 3.88 x 10⁻⁸ atm-m³/mol. nih.gov These values suggest that volatilization of 3-CBA from moist soil or water surfaces is not an expected to be a significant environmental transport process. nih.gov Similarly, 4-Chlorobenzoic acid has a low vapor pressure of 0.00233 mmHg. nih.gov Given these properties, it is inferred that 4-(3-Chlorophenoxy)benzoic acid, as a larger and more complex molecule, would also exhibit low volatility.
Table 3: Volatility-Related Properties of Chlorobenzoic Acid Analogs
| Compound | Vapor Pressure (mmHg at 25°C) | Henry's Law Constant (atm-m³/mol) | Source |
|---|---|---|---|
| 3-Chlorobenzoic acid | 8.475 x 10⁻⁵ (estimated) | 3.88 x 10⁻⁸ (estimated) | nih.gov |
| 4-Chlorobenzoic acid | 2.33 x 10⁻³ | Not Available | nih.gov |
This data pertains to the analogs shown.
Degradation Mechanisms in the Environment
The persistence of a chemical is determined by its susceptibility to degradation through biological and chemical processes, such as breakdown by microorganisms or by light.
Biodegradation Pathways by Microorganisms
Microbial degradation is a primary mechanism for the breakdown of many organic compounds in soil and water. For chlorobenzoic acids, biodegradation often proceeds through the removal of the chlorine atom (dehalogenation) and the cleavage of the aromatic ring.
Studies on analogous compounds show that various bacteria can degrade chlorobenzoic acids. For instance, Aeromonas hydrophila has been shown to degrade 2-CBA, 3-CBA, and 4-CBA, with the degradation rate for 3-CBA being the highest among the tested monochlorinated isomers. jbarbiomed.comresearchgate.net The degradation of 4-CBA by Cupriavidus sp. strain SK-3 involves an initial hydrolytic dehalogenation to form 4-hydroxybenzoic acid, which is then further metabolized. nih.gov A common strategy in aerobic degradation involves dioxygenase enzymes that hydroxylate the benzene (B151609) ring, leading to the formation of (chloro)catechols. researchgate.net These intermediates are then processed through ortho- or meta-cleavage pathways, breaking the aromatic ring and leading to compounds that can enter central metabolic cycles. researchgate.net
The biodegradation of 3-Phenoxybenzoic acid (3-PBA) , another structural analog, is also well-studied as it is a common metabolite of pyrethroid insecticides. mdpi.com Microorganisms like Pseudomonas, Aspergillus, and Sphingomonas are known to degrade 3-PBA. mdpi.com
Given that this compound contains both a chlorobenzoic acid moiety and a phenoxy ether linkage, its biodegradation would likely require microorganisms capable of both dehalogenation and ether cleavage, making its degradation pathway potentially complex.
Photolytic Degradation (Direct and Indirect Photolysis)
Photolytic degradation, or photodegradation, is the breakdown of molecules by light energy, primarily from the sun. This can occur through direct absorption of light by the chemical (direct photolysis) or through reactions with photochemically generated reactive species in the environment, like hydroxyl radicals (indirect photolysis).
Studies on 2-Chlorobenzoic acid have shown that it can be degraded in the presence of a photocatalyst like titanium dioxide (TiO₂) under UV light. nih.gov The degradation process was found to follow first-order kinetics. nih.gov Research on para-aminobenzoic acid (PABA), another benzoic acid derivative, indicates that its photodegradation kinetics are influenced by the pH of the aqueous solution. wooster.edu
While specific photolysis data for this compound is unavailable, its structure, containing chromophores (the benzene rings and carbonyl group) that can absorb UV light, suggests it has the potential to undergo photolytic degradation. The presence of the chlorine atom and the ether linkage would influence the specific photochemical reactions and the resulting degradation products.
Hydrolytic Stability
Abiotic hydrolysis is a significant transformation process for many organic compounds in aqueous environments, where the molecule reacts with water, leading to the cleavage of a chemical bond. fachoekotoxikologie.de The rate of this reaction is often dependent on the pH of the water. fachoekotoxikologie.de For a substance to be considered hydrolytically stable, it should not readily react with water under typical environmental pH conditions (pH 4-9). fachoekotoxikologie.de
Metabolite Identification and Their Environmental Significance
The degradation of chlorophenoxy herbicides and related compounds in the environment can lead to the formation of various metabolites, some of which may be more persistent or toxic than the parent compound. nih.gov
Common degradation pathways for similar compounds involve the cleavage of the ether bond, leading to the formation of chlorophenols and hydroxybenzoic acids. For example, the degradation of phenoxyacetic acid herbicides can produce chlorophenols, which are known to be more toxic than the parent compounds. nih.gov Specifically, 4-chloro-2-methylphenol, a transformation product of MCPA, is persistent, bioaccumulative, and toxic to aquatic organisms. nih.gov
In the case of this compound, potential metabolites could include:
3-chlorophenol (B135607): Formed by the cleavage of the ether linkage.
4-hydroxybenzoic acid: Also formed by the cleavage of the ether linkage. nih.gov
The environmental significance of these potential metabolites is considerable. Chlorophenols are recognized as environmental contaminants due to their toxicity and persistence. nih.gov 4-hydroxybenzoic acid, while being a natural product and a metabolite in many organisms, can have varied effects. nih.govresearchgate.net For instance, it has been investigated for its potential as a precursor for bioproducts but can also be involved in complex interactions within soil microbial communities. researchgate.net The degradation of 4-hydroxybenzoic acid itself can lead to the formation of phenol (B47542) under aerobic conditions. nih.gov
It's also important to consider that the degradation pathways and the resulting metabolites can be influenced by the specific microbial populations present in the environment. nih.gov
Bioaccumulation Potential
Bioaccumulation is the process by which a chemical substance is absorbed by an organism from the environment, leading to a concentration higher than that in the surrounding medium. wikipedia.org The potential for a chemical to bioaccumulate is often assessed using the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the water at equilibrium. wikipedia.orgepa.gov
A key indicator for bioaccumulation potential is the octanol-water partition coefficient (Kow), which measures a chemical's lipophilicity. sfu.ca Chemicals with a high Kow tend to accumulate in the fatty tissues of organisms. wikipedia.org A BCF greater than 1 suggests that a chemical is lipophilic and likely to bioaccumulate. wikipedia.org Regulatory bodies like the U.S. Environmental Protection Agency (EPA) use BCF values to classify the bioaccumulative properties of substances, with a BCF less than 1,000 considered not bioaccumulative, between 1,000 and 5,000 as bioaccumulative, and greater than 5,000 as very bioaccumulative. wikipedia.org
For ionizable organic chemicals like this compound, the bioaccumulation potential can be influenced by the pH of the environment, which affects the degree of ionization. nih.gov The log D value, which is the log Kow corrected for the ionized species, is often a better predictor of bioaccumulation for such compounds. nih.gov
Table 2: Bioaccumulation Classification Based on BCF Values
| BCF Value | Classification |
| < 1,000 | Not Bioaccumulative |
| 1,000 - 5,000 | Bioaccumulative |
| > 5,000 | Very Bioaccumulative |
Source: U.S. Environmental Protection Agency (EPA) criteria under the Toxic Substances Control Act. wikipedia.org
Emerging Research Directions and Future Perspectives for 4 3 Chlorophenoxy Benzoic Acid Research
Advanced Drug Discovery and Development Initiatives
The core structure of phenoxy benzoic acid serves as a valuable scaffold in medicinal chemistry. Current initiatives are centered on rationally designing novel derivatives with finely tuned biological activities and exploring their potential application in new therapeutic contexts.
Rational drug design seeks to optimize the therapeutic properties of a lead compound by making targeted chemical modifications based on its interaction with a biological target. A key objective is to improve selectivity—the ability of a drug to act on a specific target while avoiding others—and potency, the amount of drug required to produce an effect.
Research into compounds structurally related to 4-(3-chlorophenoxy)benzoic acid, particularly anthranilic acid derivatives, has led to the development of potent and specific inhibitors for the Transient Receptor Potential Melastatin 4 (TRPM4) ion channel. nih.govnih.gov TRPM4 is a calcium-activated non-selective cation channel implicated in various physiological and pathological processes. nih.gov The rational design process for these inhibitors involves modifying the core benzoic acid structure to enhance binding affinity and specificity for the TRPM4 channel.
For example, derivatives such as 4-chloro-2-((2-(2-chlorophenoxy)acetyl)amino)benzoic acid (CBA) and 4-chloro-2-((1-naphthyloxyacetyl)amino)benzoic acid (NBA) have been identified as potent TRPM4 blockers. nih.gov The design of these molecules incorporates an acetamido linker and varied aromatic groups to optimize interactions within the inhibitor binding site on the channel. researchgate.net This approach has yielded compounds that can inhibit TRPM4 currents in the low micromolar range, representing a significant improvement over less specific, first-generation inhibitors. nih.govmdpi.com
| Compound Name | Abbreviation | Target | Key Structural Features |
|---|---|---|---|
| 4-chloro-2-((2-(2-chlorophenoxy)acetyl)amino)benzoic acid | CBA | TRPM4 | Anthranilic acid core with a chlorophenoxy acetamido side chain. |
| 4-chloro-2-((1-naphthyloxyacetyl)amino)benzoic acid | NBA | TRPM4 | Anthranilic acid core with a naphthyloxy acetamido side chain for increased potency. nih.gov |
| 4-chloro-2-((2-(4-chloro-2-methylphenoxy)propanoyl)amino)benzoic acid | LBA | TRPM4 | Features a more complex propanamido linker and substituted phenoxy group. nih.gov |
The development of selective inhibitors based on the phenoxy benzoic acid scaffold has opened avenues for exploring new therapeutic applications. The role of the TRPM4 channel in various diseases makes it a promising target for intervention.
Oncology: TRPM4 is overexpressed in certain cancers, including colorectal cancer, where it plays a role in regulating cell viability and proliferation. nih.gov Studies have shown that TRPM4 inhibitors like NBA can decrease the proliferation of colorectal cancer cells and alter the cell cycle, suggesting a potential role as an anti-cancer therapeutic. nih.gov
Cardiovascular Disease: The TRPM4 channel is expressed in the heart's pacemaker and conductive tissues. mdpi.com Its inhibition has been shown to affect cardiac electrophysiology, including reducing the short-term variability of action potential duration, an effect which may have antiarrhythmic properties. mdpi.com While some current inhibitors like CBA have shown a lack of complete selectivity in cardiomyocytes, their effects highlight the potential for developing more targeted therapies for cardiac arrhythmias. mdpi.com
Neurodegenerative Disorders: TRPM4 channels are involved in neuronal excitotoxicity, a process implicated in conditions like ischemic stroke. nih.gov Pharmacological blocking of TRPM4 has been shown to be beneficial in preclinical models of stroke and neuroinflammation. nih.gov This positions TRPM4 antagonists derived from scaffolds like this compound as promising candidates for the development of neuroprotective drugs.
Beyond TRPM4, other derivatives of benzoic acid have been investigated as carbonic anhydrase inhibitors for treating glaucoma and as inhibitors of the AKR1C3 enzyme for castration-resistant prostate cancer, indicating the broad therapeutic versatility of this chemical class. nih.govnih.gov
Sustainable Chemical Synthesis Methodologies
In line with global efforts to reduce the environmental impact of chemical manufacturing, research is increasingly directed toward developing sustainable and efficient methods for synthesizing this compound and its derivatives.
Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances. wjpmr.com For the synthesis of compounds like this compound, this involves adopting cleaner reaction conditions and energy sources.
One promising green technology is microwave-assisted organic synthesis (MAOS). nih.gov Conventional heating methods can be slow and energy-intensive. Microwave irradiation, by contrast, provides rapid and efficient volumetric heating, which can dramatically reduce reaction times from hours to minutes, increase product yields, and enhance purity. indexcopernicus.comresearchgate.net This technique is particularly attractive for accelerating reactions common in pharmaceutical synthesis and reducing the use of organic solvents. rasayanjournal.co.in
Other green approaches applicable to benzoic acid synthesis include the use of ultrasound irradiation to promote reactions and the development of processes that use water as a solvent or are conducted under solvent-free conditions. wjpmr.comresearchgate.net For instance, a solar-powered electrochemical process has been demonstrated for the synthesis of benzoic acid from toluene, representing a highly sustainable route driven entirely by renewable energy. rsc.org
The formation of the diaryl ether bond is the key structural step in the synthesis of this compound. The traditional method for this transformation is the Ullmann condensation, which typically requires harsh conditions, such as high temperatures (often over 200°C) and high loadings of copper catalyst. nih.gov
Modern synthetic chemistry has focused on developing catalytic systems that make this reaction more efficient and sustainable. The use of copper(I) catalysts in conjunction with specific ligands allows the Ullmann-type coupling to proceed under much milder conditions. unito.it For example, inexpensive ligands like picolinic acid have been shown to facilitate the O-arylation of phenols with aryl halides, tolerating a wider variety of functional groups and improving yields. nih.gov Catalytic systems such as CuI/ligand combinations can be used in non-polar solvents with milder bases, enhancing the reaction's efficiency and selectivity. umich.edu These catalytic advancements are crucial for the synthesis of complex derivatives, allowing for the construction of intricate molecules without damaging sensitive functional groups.
Refinement of Computational Models for Predictive Research
Computational modeling is an indispensable tool in modern drug discovery, enabling researchers to predict the properties of molecules before they are synthesized. Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this approach. nih.gov
QSAR analysis establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing features such as molecular descriptors (e.g., lipophilicity, electronic properties) and molecular fingerprints, researchers can build predictive models using machine learning algorithms. nih.govresearchgate.net
For a series of this compound derivatives, a QSAR model could be developed to predict their inhibitory activity against a target like TRPM4. This process involves:
Synthesizing and testing a "training set" of diverse derivatives to gather experimental activity data.
Calculating a wide range of molecular descriptors for each compound.
Using statistical methods or machine learning to build a model that links the descriptors to the observed activity. mdpi.com
Once validated, this model can be used to screen large virtual libraries of compounds to identify new candidates with high predicted potency, prioritize synthetic efforts, and guide the rational design of more effective derivatives. nih.gov These predictive models accelerate the discovery process, reduce costs, and align with the ethical goal of minimizing animal testing. nih.gov
Integration of Multi-Scale Modeling Approaches
Future research on this compound will benefit significantly from the integration of multi-scale modeling, a field that aims to understand the behavior of a system by linking models from different spatial and temporal scales. wikipedia.org This approach bridges the gap between molecular-level interactions and macroscopic environmental phenomena. nih.govsustainability-directory.com
Currently, no specific multi-scale models for this compound have been detailed in the literature. However, the framework is well-established and its application is a critical future step. Such a model would typically connect several layers:
Quantum Mechanics (QM) Level: At the smallest scale, QM methods can be used to calculate the fundamental properties of the this compound molecule, such as its electron distribution, reactivity, and spectral characteristics. This information is foundational for understanding its interaction with biological molecules and its degradation pathways.
Molecular Mechanics (MM) Level: Using force fields derived from QM data, MM simulations can model the interaction of the compound with larger systems, such as cell membranes or soil organic matter. This scale helps in predicting its bioavailability and transport in environmental compartments.
Meso-scale Level: This intermediate scale can simulate the collective behavior of molecules, modeling processes like diffusion through soil pores or partitioning between water and sediment.
Macro-scale (Continuum) Level: At the largest scale, models like those used in environmental fate and transport (e.g., USEtox) can predict the concentration and distribution of this compound in entire ecosystems, such as watersheds or agricultural fields, by incorporating data from the smaller scales. nih.gov
By integrating these levels, researchers can create a holistic model that predicts the environmental journey and impact of this compound, from its initial release to its ultimate fate. sustainability-directory.com This is particularly vital for understanding how its properties at the molecular level influence large-scale environmental and health outcomes.
Predictive Toxicology and Ecotoxicology Modeling
Predictive toxicology, which utilizes computational models to forecast the adverse effects of chemicals, is a crucial area for future research on this compound. These in silico approaches can fill data gaps, reduce reliance on animal testing, and prioritize chemicals for further investigation.
A key tool in this field is the Quantitative Structure-Activity Relationship (QSAR) model. QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity or toxicity. ukim.mk For this compound, a future research direction would involve developing specific QSAR models to predict various toxicological endpoints. This would involve:
Descriptor Calculation: Computing a range of molecular descriptors for this compound and related compounds. These can include quantum chemical parameters (e.g., HOMO/LUMO energies, Fukui indices), physicochemical properties (e.g., logP), and structural fingerprints. nih.govukim.mk
Model Development: Using a training set of chlorophenoxy compounds with known toxicity data to build a regression or classification model.
Validation: Testing the model's predictive power using internal and external validation techniques to ensure its robustness and reliability. nih.gov
These models could predict endpoints such as carcinogenicity, neurotoxicity, and endocrine disruption. Given that the toxicity of transformation products can sometimes exceed that of the parent compound, predictive models are also needed to assess the risks posed by the metabolites of this compound. researchgate.net
| Modeling Approach | Application to this compound | Predicted Endpoints |
| QSAR | Relate molecular structure to toxicity using data from analogous chlorophenoxy herbicides. | Acute toxicity (LC50), carcinogenicity, mutagenicity, ecotoxicity on algae and daphnids. |
| PBPK Modeling | Simulate absorption, distribution, metabolism, and excretion in organisms. | Target organ concentration, bioaccumulation potential, metabolic clearance rates. |
| Read-Across | Estimate toxicity based on data from structurally similar compounds (e.g., 2,4-D, MCPA). | Developmental toxicity, chronic toxicity, neurotoxicity. |
Environmental Remediation and Monitoring Strategies
Development of Degradation Technologies
The persistence of chlorophenoxy herbicides in the environment necessitates the development of effective remediation technologies. researchgate.net Future research should focus on adapting and optimizing various degradation strategies for soils and water contaminated with this compound.
Bioremediation: This approach uses microorganisms to break down contaminants. researchgate.net While specific microbes for this compound have not been identified, bacteria capable of degrading related compounds like 2,4-D are well-documented. A promising research avenue is the isolation and characterization of microbial consortia from contaminated sites that can utilize this compound as a carbon source.
Phytoremediation: This technique involves using plants to remove, degrade, or contain environmental contaminants. ncsu.edu Certain plants can take up herbicides, and research is needed to identify species that are effective at accumulating or metabolizing this compound.
Advanced Oxidation Processes (AOPs): AOPs generate highly reactive hydroxyl radicals to mineralize organic pollutants. Techniques like the Fenton process (using iron salts and hydrogen peroxide), photocatalysis (e.g., with ZnO or TiO2 nanoparticles), and ozonation have shown effectiveness for other herbicides and represent a key strategy for the complete destruction of this compound. scielo.brresearchgate.netawsjournal.org Combining AOPs as a pre-treatment to enhance biodegradability followed by a biological process could be a particularly efficient and cost-effective approach. researchgate.net
| Remediation Technology | Mechanism | Potential for this compound |
| Bioremediation | Microbial metabolism breaks down the compound. | High potential, requires identification of specific degrading bacterial or fungal strains. |
| Phytoremediation | Plants absorb and metabolize the compound. | Promising for low-level contamination; requires screening for suitable plant species. |
| Fenton/Photo-Fenton | Generation of hydroxyl radicals via Fe²⁺/H₂O₂. | Highly effective for complete mineralization; optimization of pH and reagent dosage is needed. |
| Photocatalysis | Radical generation using semiconductor catalysts (e.g., ZnO/BAC) and light. | Effective and sustainable; potential for reuse of the catalyst. researchgate.net |
Advanced Analytical Methods for Environmental Detection
To assess environmental contamination and the efficacy of remediation efforts, sensitive and selective analytical methods are essential. Future work should focus on validating advanced methods for the detection of this compound at trace levels in complex matrices like soil, water, and biological tissues.
The most promising techniques are based on chromatography coupled with mass spectrometry:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for analyzing polar, non-volatile compounds in water. It offers high sensitivity and selectivity, allowing for detection limits in the nanogram-per-liter (ng/L) range. researchgate.netsccwrp.org Developing a specific LC-MS/MS method would involve optimizing the mobile phase, chromatographic column, and mass spectrometer parameters (e.g., precursor and product ions for multiple reaction monitoring).
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective but often requires a derivatization step to make the polar benzoic acid more volatile. While this adds a step to sample preparation, it can provide excellent separation and identification. researchgate.net
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a more common and less expensive technique. While less sensitive and selective than mass spectrometry, a validated HPLC-UV method could be suitable for routine monitoring where higher concentrations are expected. researchgate.net
Sample preparation techniques such as solid-phase extraction (SPE) or accelerated solvent extraction (ASE) will be crucial for concentrating the analyte from environmental samples and removing interfering substances prior to analysis. researchgate.netnih.gov
Investigation of Synergistic and Antagonistic Effects in Mixtures
In the real world, this compound will not exist in isolation but as part of a complex mixture of other pesticides, metabolites, and environmental contaminants. acs.org The combined effect of these chemicals can be additive (the sum of individual effects), synergistic (greater than the sum), or antagonistic (less than the sum). awsjournal.org
A critical and under-researched area is the toxicological interaction between this compound and other agrochemicals. Studies on related compounds have demonstrated the importance of this research. For example, a significant synergistic toxic effect was observed in C. elegans when exposed to a mixture of glyphosate and 2,4-D, another chlorophenoxy herbicide. nih.gov Similarly, mixtures of different organophosphate pesticides have shown synergistic effects on salmon, leading to lethal outcomes at concentrations that were sublethal for the individual compounds. nih.gov
Future research must therefore address:
Binary and Multi-component Mixture Studies: Designing experiments to test the combined toxicity of this compound with other commonly used herbicides and pesticides.
Parent Compound and Metabolite Interactions: Investigating the combined toxicity of this compound and its primary degradation products, as metabolites can sometimes be more toxic than the parent compound. acs.org
Modeling of Mixture Toxicity: Applying models like the Highest Single Agent (HSA) or concentration addition/independent action models to predict the effects of mixtures and identify potential synergistic interactions. nih.gov
Understanding these interactions is essential for accurate environmental risk assessment, as single-chemical studies are likely to underestimate the true ecological impact. nih.gov
Exploration of Unclear Toxicological and Biological Mechanisms
While the general toxicity of chlorophenoxy herbicides has been studied, the precise molecular mechanisms remain elusive. flvc.orgtaylorandfrancis.com The prevailing theories suggest that their toxicity may involve several processes, and future research should aim to clarify these pathways specifically for this compound.
Key areas for investigation include:
Uncoupling of Oxidative Phosphorylation: Chlorophenoxy herbicides are thought to interfere with mitochondrial function, disrupting the production of ATP and leading to cell death. mhmedical.comresearchgate.netnih.gov The exact mechanism by which they cause this uncoupling is not fully understood.
Cell Membrane Damage: Evidence suggests these compounds can cause dose-dependent damage to cell membranes, although the molecular interactions leading to this are unclear. researchgate.net
Disruption of Acetyl-CoA Metabolism: Interference with this central metabolic pathway has been proposed as another mechanism of toxicity. mhmedical.comresearchgate.net
Receptor-Mediated Toxicity: For some chlorinated aromatic compounds, toxicity is mediated through binding to cytosolic receptors like the Ah receptor, which can alter gene expression and disrupt normal cell processes. nih.gov Investigating whether this compound interacts with this or other receptor pathways is a crucial research question.
The correlation between plasma concentrations of chlorophenoxy herbicides and clinical signs of toxicity is often poor, suggesting that intracellular concentrations or specific metabolite actions are more critical. taylorandfrancis.comnih.gov Future toxicological studies should employ advanced techniques in metabolomics, proteomics, and transcriptomics to identify the specific cellular pathways disrupted by this compound and to uncover the molecular initiating events that lead to adverse outcomes.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-(3-Chlorophenoxy)benzoic acid, and how can reaction conditions be controlled to achieve high yields?
- Methodology : The compound is synthesized via nucleophilic aromatic substitution. A mixture of 4-fluorobenzonitrile (2.9 mmol), 3-chlorophenol (3.2 mmol), and KOH (3.0 mmol) in DMF is heated to 175°C in a sealed tube for 20 minutes. The intermediate diaryl ether is hydrolyzed by refluxing in 30% aqueous KOH. This yields 99% pure product after extraction and acidification .
- Key Considerations : Maintain strict temperature control to avoid side reactions. Use anhydrous DMF to prevent hydrolysis of the nitrile intermediate prematurely.
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?
- Methodology :
- 1H NMR : Aromatic protons appear as a doublet at δ 8.10 ppm (J = 8.7 Hz) for the benzoic acid ring and a triplet at δ 7.32 ppm (J = 8.1 Hz) for the 3-chlorophenoxy group .
- Mass Spectrometry (MS) : The deprotonated molecular ion [M-H]− is observed at m/z 247.3 .
- Validation : Compare spectral data with synthesized analogs (e.g., 4-(3-fluorophenoxy)benzoic acid) to confirm substituent effects.
Q. What are the critical physicochemical properties of this compound, and how do they influence experimental design?
- Key Properties :
- Molecular formula: C₁₃H₉ClO₃; molecular weight: 248.662 g/mol .
- Solubility: Sparingly soluble in water but highly soluble in polar aprotic solvents (e.g., DMF, DMSO).
Advanced Research Questions
Q. How can crystallographic software like SHELX or SIR97 resolve structural ambiguities in this compound crystals, particularly for disordered or twinned structures?
- Methodology :
- SHELX : Use SHELXL for refinement, employing the HKLF5 format to handle twinned data. For disordered atoms, apply PART and SUMP instructions to model partial occupancy .
- SIR97 : Employ direct methods for phase determination, followed by Fourier synthesis for electron density mapping. Validate hydrogen positions using geometric restraints .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound derivatives in pharmacological studies?
- Methodology :
- Analog Synthesis : Replace the 3-chloro substituent with electron-withdrawing (e.g., -NO₂) or electron-donating groups (e.g., -OCH₃) to assess electronic effects. For example, 4-(3-bromophenoxy)benzoic acid requires harsher hydrolysis conditions (50% H₂SO₄/AcOH) due to reduced reactivity .
- Biological Assays : Screen derivatives for enzyme inhibition (e.g., cyclooxygenase) using fluorescence-based assays. Compare IC₅₀ values to correlate substituent effects with activity .
Q. How can researchers address contradictory data in solubility or stability studies of this compound under varying experimental conditions?
- Methodology :
- Controlled Stability Tests : Perform accelerated degradation studies at 40°C/75% RH over 30 days. Monitor via HPLC to identify degradation products.
- Solubility Profiling : Use shake-flask methods with buffered solutions (pH 1–7.4) to determine pH-dependent solubility. Validate with UV-Vis spectroscopy .
- Data Resolution : Cross-reference results with computational solubility predictions (e.g., COSMO-RS) to identify outliers .
Q. What advanced techniques are recommended for studying the electronic structure and reactivity of this compound in catalytic systems?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces. Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactive sites .
- Experimental Validation : Perform kinetic studies using stopped-flow spectrophotometry to measure reaction rates with nucleophiles (e.g., thiols) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
